N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHYLANILINE
Overview
Description
N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHYLANILINE is a complex organic compound with the molecular formula C22H27N5. It is characterized by the presence of a tetrazole ring, a cyclohexyl group, and a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHYLANILINE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 2,6-dimethylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and an appropriate catalyst.
Coupling Reaction: The final step involves coupling the tetrazole derivative with 2-methylaniline under suitable conditions to form the desired compound
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHYLANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHYLANILINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHYLANILINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-5-METHYL-3-ISOXAZOLAMINE
- N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHYLANILINE DERIVATIVES
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-2-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-16-10-5-6-13-19(16)23-22(14-7-4-8-15-22)21-24-25-26-27(21)20-17(2)11-9-12-18(20)3/h5-6,9-13,23H,4,7-8,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVPTJUYRWEGPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)NC4=CC=CC=C4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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